Cyclohexanesulfonyl-acetic acid
Overview
Description
Cyclohexanesulfonyl-acetic acid is an organic compound that features both a cyclohexane ring and a sulfonyl-acetic acid group
Preparation Methods
The synthesis of cyclohexanesulfonyl-acetic acid typically involves the reaction of cyclohexane with sulfonyl chloride and acetic acid under controlled conditions. The process can be summarized as follows:
Sulfonation: Cyclohexane is reacted with sulfonyl chloride in the presence of a catalyst to form cyclohexanesulfonyl chloride.
Acetylation: The cyclohexanesulfonyl chloride is then reacted with acetic acid to form this compound.
Industrial production methods may involve variations of these steps to optimize yield and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
Cyclohexanesulfonyl-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanesulfonyl-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexanesulfonyl-acetic acid involves its interaction with molecular targets through its sulfonyl and acetic acid groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their activity. The specific pathways involved depend on the target molecules and the context of the reaction.
Comparison with Similar Compounds
Cyclohexanesulfonyl-acetic acid can be compared with other sulfonyl-containing compounds such as:
Methanesulfonyl-acetic acid: Similar structure but with a methane group instead of a cyclohexane ring.
Benzenesulfonyl-acetic acid: Contains a benzene ring instead of a cyclohexane ring.
Toluene-sulfonyl-acetic acid: Features a toluene group in place of the cyclohexane ring.
The uniqueness of this compound lies in its cyclohexane ring, which imparts different steric and electronic properties compared to its analogs, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
2-cyclohexylsulfonylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDTRQZTMRVIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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